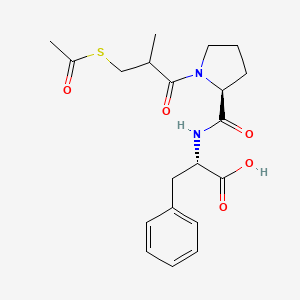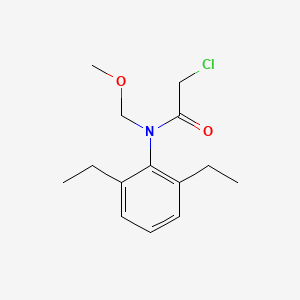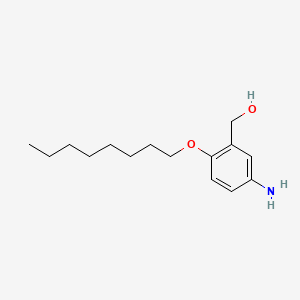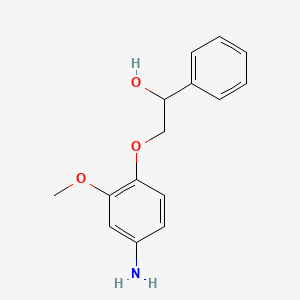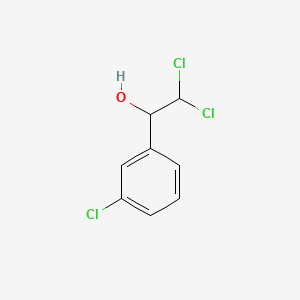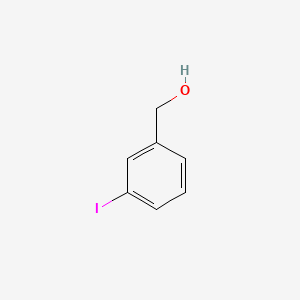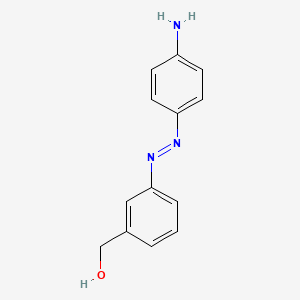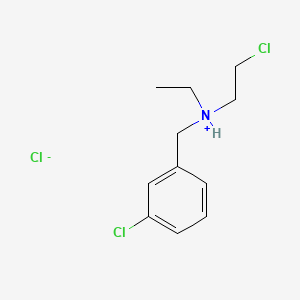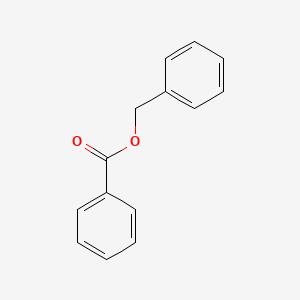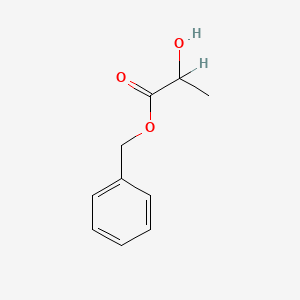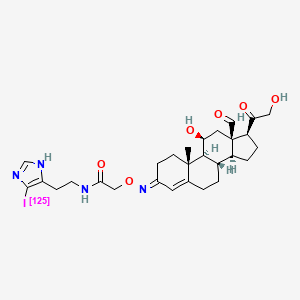
Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) is a biochemical.
Applications De Recherche Scientifique
Radioimmunoassay Development
A significant application of Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) is in the development of radioimmunoassay systems. Scarisbrick and Cameron (1975) investigated its use with various antisera, comparing its binding capacity and inhibition by radioinert progesterone. This study highlighted the potential of iodine-125 labeled materials in creating efficient and cost-effective radioimmunoassays for progesterone, demonstrating the benefits over tritiated-progesterone, especially in large-scale analyses (Scarisbrick & Cameron, 1975).
Affinity Chromatography and Immunoassays
Eisen et al. (1996) synthesized new derivatives of progesterone and aldosterone, including Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), for use in affinity chromatography and immunoassays. Their work demonstrated that these derivatives could effectively label antibodies specific for aldosterone and progesterone, offering a nonradioactive method for detecting these steroids and their binding sites (Eisen et al., 1996).
Investigation of Novel Membrane-Intrinsic Receptors
In 2003, Lösel et al. explored the use of Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) in the study of novel, membrane-intrinsic receptors for progesterone and aldosterone. Their research involved photochemical crosslinking with radioligand in mononuclear leukocytes, leading to the identification of unique binding sites for aldosterone, distinct from classic nuclear receptors (Lösel et al., 2003).
Steroid Radioimmunoassay Systems
Cameron et al. (1974) synthesized steroid-[125I]-iodohistamine radioligands, including Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), to study various steroid radioimmunoassay systems. Their research provided insights into the specificity and potential applications of these systems for assaying different steroids, highlighting the versatility of radio-iodine labeled ligands (Cameron et al., 1974).
Propriétés
Numéro CAS |
87002-37-7 |
|---|---|
Nom du produit |
Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) |
Formule moléculaire |
C28H37125IN4O6 |
Poids moléculaire |
650.5 g/mol |
Nom IUPAC |
2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxy-N-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C28H37IN4O6/c1-27-8-6-17(33-39-13-24(38)30-9-7-21-26(29)32-15-31-21)10-16(27)2-3-18-19-4-5-20(23(37)12-34)28(19,14-35)11-22(36)25(18)27/h10,14-15,18-20,22,25,34,36H,2-9,11-13H2,1H3,(H,30,38)(H,31,32)/b33-17+/t18-,19-,20+,22-,25+,27-,28+/m0/s1/i29-2 |
Clé InChI |
JALDDFVSKIVSGM-JTYAGRGJSA-N |
SMILES isomérique |
C[C@]12CC/C(=N\OCC(=O)NCCC3=C(N=CN3)[125I])/C=C1CC[C@@H]4[C@@H]2[C@H](C[C@]5([C@H]4CC[C@@H]5C(=O)CO)C=O)O |
SMILES |
CC12CCC(=NOCC(=O)NCCC3=C(N=CN3)I)C=C1CCC4C2C(CC5(C4CCC5C(=O)CO)C=O)O |
SMILES canonique |
CC12CCC(=NOCC(=O)NCCC3=C(N=CN3)I)C=C1CCC4C2C(CC5(C4CCC5C(=O)CO)C=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ACOIH aldosterone-3-(O-carboxymethyl)oximino-(2-(125I)iodohistamine) aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), I125 labeled |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



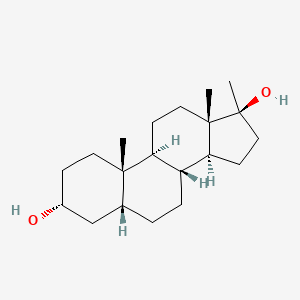
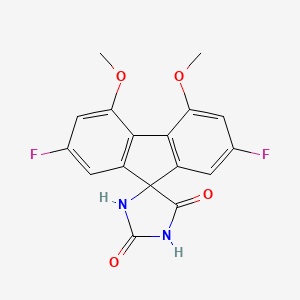
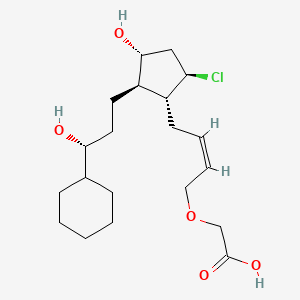
![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)
